molecular formula C8H10IN B038962 4-Iodo-2,3-dimethylaniline CAS No. 117832-11-8

4-Iodo-2,3-dimethylaniline

Cat. No.: B038962
CAS No.: 117832-11-8
M. Wt: 247.08 g/mol
InChI Key: ZHZXYCMLUZIDEB-UHFFFAOYSA-N
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Description

4-Iodo-2,3-dimethylaniline is an organic compound with the molecular formula C8H10IN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and methyl groups. This compound is typically a dark blue to purple solid and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-2,3-dimethylaniline can be synthesized through the iodination of 2,3-dimethylaniline. The reaction involves treating 2,3-dimethylaniline with iodine in the presence of an oxidizing agent. The reaction conditions typically include a solvent such as diethyl ether and a base like sodium carbonate to neutralize the hydrogen iodide formed during the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using larger quantities of the reactants and maintaining controlled reaction conditions. The process involves the same iodination reaction but with optimized parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2,3-dimethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines.

Scientific Research Applications

4-Iodo-2,3-dimethylaniline is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Iodo-2,3-dimethylaniline involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The methyl groups can affect the compound’s electronic properties, making it a useful intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-N,N-dimethylaniline: Similar structure but with different substitution pattern.

    2,3-Dimethylaniline: Lacks the iodine substitution.

    4-Iodoaniline: Lacks the methyl groups

Uniqueness

4-Iodo-2,3-dimethylaniline is unique due to the presence of both iodine and methyl groups on the benzene ring. This combination of substituents provides distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

4-iodo-2,3-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZXYCMLUZIDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306359
Record name 4-Iodo-2,3-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117832-11-8
Record name 4-Iodo-2,3-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117832-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2,3-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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